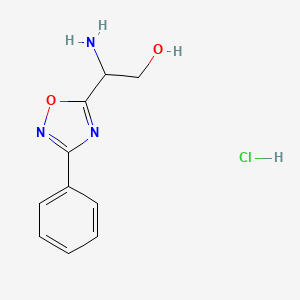

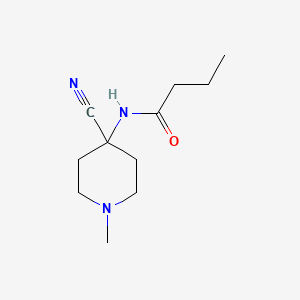

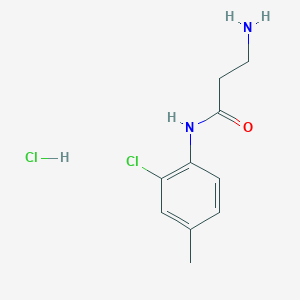

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride

Descripción general

Descripción

The compound “2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride” belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .Aplicaciones Científicas De Investigación

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives: , including the compound , have been shown to exhibit a broad spectrum of biological activities beneficial for agriculture. They have been used in the development of efficient and low-risk chemical pesticides . Specifically, these compounds have demonstrated moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity against Rhizoctonia solani . This suggests their potential use in protecting crops from nematode and fungal infections, which are significant threats to food security.

Antibacterial Effects in Agriculture

Certain derivatives of 1,2,4-oxadiazole have shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo) , which causes diseases in rice plants . These compounds, by virtue of their antibacterial properties, could serve as potential alternatives for discovering novel antibacterial agents. The compound could be explored for similar applications, especially considering its structural similarity to these active derivatives.

Nematocidal Activities

The derivatives of 1,2,4-oxadiazole have been evaluated for their nematocidal activities against various plant-parasitic nematodes . Given the structural activity relationship, the compound may also possess nematocidal properties that could be harnessed to protect crops from nematode-induced damage.

Antiviral Activities

Research has indicated that 1,2,4-oxadiazole derivatives can have antiviral activities against plant viruses such as tobacco mosaic virus (TMV) , pepper mild mottle virus (PMMoV) , and tomato spotted wilt virus (TSWV) . The compound could potentially be developed into an antiviral agent for agricultural use, providing protection against these common plant viruses.

Synthetic Organic Chemistry

The 1,2,4-oxadiazole ring, which is part of the compound’s structure, serves as a precursor for generating other heterocyclic and acyclic compounds via thermal and photochemical ring cleavages or reactions with various nucleophilic reagents . This indicates its utility in synthetic organic chemistry for the creation of diverse organic compounds.

Mecanismo De Acción

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy , agents for treatment age-related diseases , antimicrobials , and novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

The synthesis of nitrogen- and oxygen-containing scaffolds has gained momentum due to their versatility in the arsenal of drug discovery . Oxadiazoles, being five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms constitute four regioisomeric structures such as 1,2,3-oxadiazole, 1,2,5-oxadiazole, 1,2,4-oxadiazole and 1,3,4-oxadiazole . Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .

Safety and Hazards

The compound is classified as harmful if swallowed . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Propiedades

IUPAC Name |

2-amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2.ClH/c11-8(6-14)10-12-9(13-15-10)7-4-2-1-3-5-7;/h1-5,8,14H,6,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNTHZBTZNUXELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)C(CO)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethan-1-ol hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methoxy]aniline hydrochloride](/img/structure/B1522872.png)

![tert-butyl N-[carbamothioyl(pyridin-3-yl)methyl]-N-ethylcarbamate](/img/structure/B1522878.png)

![4-[(Ethylamino)methyl]-3-fluorobenzonitrile hydrochloride](/img/structure/B1522893.png)